1,3,5,7-Tetraethylcyclotetrasiloxane

Physical Chemistry Process Engineering Quality Control

1,3,5,7-Tetraethylcyclotetrasiloxane (TECTS) is a cyclic organosilicon compound (molecular formula: C8H24O4Si4; MW: 296.62 g/mol) that belongs to the cyclotetrasiloxane family. It consists of an eight-membered (Si–O)4 ring with an ethyl substituent on each silicon atom.

Molecular Formula C8H20O4Si4
Molecular Weight 292.58 g/mol
CAS No. 16066-10-7
Cat. No. B103153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5,7-Tetraethylcyclotetrasiloxane
CAS16066-10-7
Molecular FormulaC8H20O4Si4
Molecular Weight292.58 g/mol
Structural Identifiers
SMILESCC[Si]1O[Si](O[Si](O[Si](O1)CC)CC)CC
InChIInChI=1S/C8H20O4Si4/c1-5-13-9-14(6-2)11-16(8-4)12-15(7-3)10-13/h5-8H2,1-4H3
InChIKeyOPSKRIKFYGJQGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5,7-Tetraethylcyclotetrasiloxane (CAS 16066-10-7): Cyclic Organosilicon Monomer for Advanced Polymer and Thin-Film Applications


1,3,5,7-Tetraethylcyclotetrasiloxane (TECTS) is a cyclic organosilicon compound (molecular formula: C8H24O4Si4; MW: 296.62 g/mol) that belongs to the cyclotetrasiloxane family [1]. It consists of an eight-membered (Si–O)4 ring with an ethyl substituent on each silicon atom. As a monomer, it acts as a precursor for the synthesis of poly(diethylsiloxane)-based elastomers, low-dielectric-constant thin films via plasma-enhanced chemical vapor deposition (PECVD), and hybrid organic–inorganic materials, applications in which its ethyl-substituted structure imparts measurable thermal, mechanical, and electrical property differences compared with the more common methyl-substituted analogs .

Why 1,3,5,7-Tetraethylcyclotetrasiloxane Cannot Be Simply Replaced by Methyl-Substituted Cyclotetrasiloxanes


Cyclotetrasiloxane monomers are not interchangeable; their physical, thermal, and application-specific properties are directly controlled by the nature of the silicon substituent [1]. Replacing the ethyl groups of 1,3,5,7-tetraethylcyclotetrasiloxane with methyl groups (as in 1,3,5,7-tetramethylcyclotetrasiloxane, TMCTS) results in a structurally similar monomer that exhibits a substantially higher boiling point (134–135 °C vs. 105 °C at reduced pressure), a higher density (0.986–0.991 vs. 0.981 g/mL), and a much lower refractive index (1.387 vs. 1.414), differences that directly impact precursor delivery in CVD processes and the properties of the final polymer . Furthermore, the ethyl substituent yields a higher carbon-to-silicon ratio, which allows deposition of SiCO:H films with a dielectric constant (k) in the range of 3.3–4.0, distinct from films derived from TMCTS and enabling tailored electrical performance [2]. In polymer applications, introducing diethylsiloxane segments significantly lowers the glass transition temperature (Tg) of silicone elastomers, a critical advantage for low-temperature flexibility that cannot be achieved with dimethylsiloxane-only systems [3].

Quantitative Differentiation Guide: 1,3,5,7-Tetraethylcyclotetrasiloxane vs. Closest Analogs


Physical Property Differentiation: Boiling Point, Density, and Refractive Index vs. 1,3,5,7-Tetramethylcyclotetrasiloxane (TMCTS)

1,3,5,7-Tetraethylcyclotetrasiloxane is reliably differentiated from its closest methyl-substituted analog, 1,3,5,7-tetramethylcyclotetrasiloxane (TMCTS, CAS 2370-88-9), by three key physical properties. The ethyl derivative exhibits a lower boiling point, lower density, and a substantially higher refractive index—differences that are critical for ensuring identity, purity, and consistent performance in downstream processes. These values are drawn from authoritative chemical databases and vendor specifications . The lower boiling point of the ethyl derivative can simplify vacuum distillation for purification, while the large refractive index difference (Δn = 0.027) provides a convenient, rapid quality-control (QC) metric for distinguishing between the two monomers, which may be easily confused due to their similar nomenclature .

Physical Chemistry Process Engineering Quality Control

CVD Low-k Dielectric Precursor Performance: Carbon Content and Film Dielectric Constant vs. TMCTS-Based Films

Patented PECVD processes explicitly identify 1,3,5,7-tetraethylcyclotetrasiloxane as a distinct precursor for depositing hydrogenated silicon-oxycarbide (SiCO:H) low-k dielectric films [1]. The ethyl substituent provides a higher carbon-to-silicon ratio (C:Si = 2:1) compared to TMCTS (C:Si = 1:1), which directly influences the composition of the deposited film. Using this precursor, films with a dielectric constant (k) in the range of 3.3 to 4.0 are obtained [1]. This k-range is different from and can be tuned relative to films deposited from TMCTS, which can achieve k values around 3.0 under optimized conditions [2]. The ability to select different precursors to achieve different carbon contents and dielectric constants without changing hardware is a significant process advantage [1][2].

Semiconductor Materials Low-k Dielectrics PECVD

Thermal Stability Trade-off in Diethylsiloxane-Modified Polymers vs. PDMS

Introducing diethylsiloxane segments, such as those derived from 1,3,5,7-tetraethylcyclotetrasiloxane, into a polysiloxane network results in a measurable thermal trade-off. A study on poly(diethylsiloxane)-containing silicone gels demonstrated that while the incorporation of diethylsiloxane reduced the glass transition temperature (Tg) of the gel relative to a pure PDMS oligomer, it also lowered the temperature at 5% weight loss under nitrogen from 347 °C to 312 °C [1]. This class-level effect is directly relevant to the use of this monomer: it is specifically chosen when improved low-temperature flexibility is paramount and a moderate reduction in thermal-oxidative stability is an acceptable trade-off [1].

Polymer Chemistry Thermal Analysis Silicone Elastomers

Low-Temperature Flexibility of Ethyl Silicone Rubber vs. Phenyl Silicone Rubber

Silicone rubbers synthesized using ethyl-substituted cyclosiloxane monomers, including 1,3,5,7-tetraethylcyclotetrasiloxane, exhibit exceptional low-temperature flexibility. A comparative study on ethyl silicone rubber (EVMQ) demonstrated a glass transition temperature (Tg) of -147 °C, which is 24 °C lower than that of phenyl silicone rubber (Tg = -123 °C) [1]. Quantitatively, the compression cold-resistance coefficient of ethyl silicone rubber at -100 °C is 0.49, whereas that of phenyl silicone rubber under the same conditions is only 0.04 [1]. This performance is a direct consequence of the ethyl substituent disrupting the crystallization of the polymer chain [2].

Low-Temperature Materials Silicone Elastomers Cryogenic Applications

Ring-Opening Polymerization (ROP) Pathway and Copolymer Design Flexibility vs. Hexaethylcyclotrisiloxane (D3Et)

While hexaethylcyclotrisiloxane (D3Et) is a strained cyclic monomer commonly used for anionic ROP, 1,3,5,7-tetraethylcyclotetrasiloxane offers complementary advantages in copolymer synthesis. TECTS can be copolymerized with octamethylcyclotetrasiloxane (D4) to create precisely tailored Me2SiO/Et2SiO copolymers [1]. This is distinct from D3Et homopolymerization, which provides only pure poly(diethylsiloxane). Research has shown that using TECTS in this way allows for high-yield (up to 93%) synthesis of well-defined copolymers containing active Si-H end groups, with small polydispersity indices (PDI) [1]. The ability to control the ratio and distribution of ethyl and methyl siloxane units in the polymer backbone gives formulators a powerful tool to balance low-temperature flexibility, mechanical strength, and hydrophobicity in a way that is not possible with either pure D4 or D3Et alone [1].

Polymer Synthesis Ring-Opening Polymerization Copolymer Design

High-Value Application Scenarios for 1,3,5,7-Tetraethylcyclotetrasiloxane Based on Proven Differentiation


Cryogenic Sealing and Vibration Damping in Aerospace and LNG Equipment

For components that must remain flexible and maintain a seal at temperatures below -100 °C, such as in liquefied natural gas (LNG) valves or aerospace actuators, ethyl silicone rubber synthesized from 1,3,5,7-tetraethylcyclotetrasiloxane is the preferred material. Its Tg of -147 °C and high compression cold-resistance coefficient (0.49 at -100 °C) ensure reliable sealing where phenyl silicone rubber (Tg = -123 °C, coefficient 0.04) would become brittle and fail [1]. Procurement of this monomer is thus a strategic necessity for formulating extreme-low-temperature elastomers.

Tunable Low-k Interlayer Dielectric Deposition for Advanced Semiconductor Nodes

In the fabrication of integrated circuits where minimized RC delay is critical, process engineers require a palette of CVD precursors to deposit SiCO:H films with specific dielectric constants. The use of 1,3,5,7-tetraethylcyclotetrasiloxane as a precursor allows for the deposition of films with k-values in the 3.3–4.0 range, offering a distinct option compared to the ~3.0 range achievable with TMCTS [1][2]. This enables a multi-layer dielectric stack with graded properties, a strategy documented in published patents [1].

Systematic Copolymer Property Screening for Biomedical and Flexible Electronics

When developing intrinsically stretchable conductors or soft implantable devices, the mechanical modulus, elasticity, and hydrophobicity must be precisely tuned. 1,3,5,7-Tetraethylcyclotetrasiloxane serves as the critical co-monomer to introduce controlled amounts of diethylsiloxane units into a PDMS backbone via ring-opening copolymerization with D4 [1]. This allows researchers to systematically generate a library of copolymers with varying diethyl content to map the structure–property relationship and identify the optimal composition for a specific application, a capability not offered by homopolymerization of D3Et or D4 [1].

High-Temperature-Resistant Optical Encapsulants and Coatings

While primarily known for low-temperature applications, the balanced thermal properties of materials derived from 1,3,5,7-tetraethylcyclotetrasiloxane also suit them for use in optical encapsulants and coatings requiring good clarity and moderate thermal stability. The Td5% of 312 °C for diethylsiloxane-containing gels defines the upper processing and use temperature window [1]. Combined with its excellent optical clarity and UV resistance as noted for related tetraethyltetramethylcyclotetrasiloxane materials [2], it is a valuable component for LED encapsulants and anti-haze coatings.

Quote Request

Request a Quote for 1,3,5,7-Tetraethylcyclotetrasiloxane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.